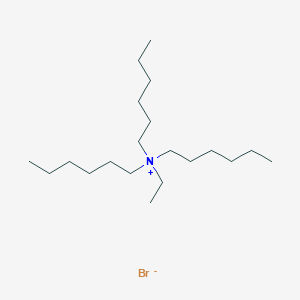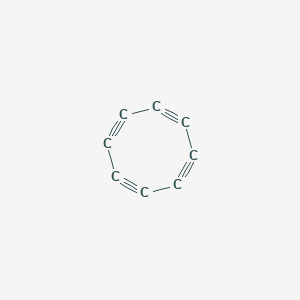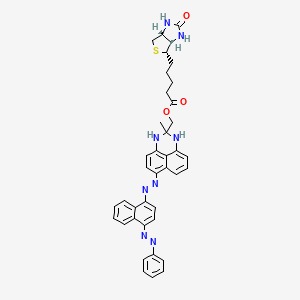![molecular formula C16H21O4PRe B14079825 Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- CAS No. 101697-78-3](/img/structure/B14079825.png)
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is a complex organometallic compound that features rhenium as the central metal atom coordinated with four carbonyl (CO) groups and a tris(2-methylpropyl)phosphine ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- typically involves the reaction of rhenium pentacarbonyl bromide (Re(CO)5Br) with tris(2-methylpropyl)phosphine in an organic solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the substitution of one carbonyl group by the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium-phosphine or rhenium-amine complexes .
Applications De Recherche Scientifique
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- has several scientific research applications:
Mécanisme D'action
The mechanism by which rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can interact with cellular components, leading to selective targeting of cancer cells and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhenium tricarbonyl complexes: These compounds share similar structural features but differ in the number and type of ligands attached to the rhenium center.
Rhenium dicarbonyl complexes: These complexes have two carbonyl groups and may include other ligands such as amines or phosphines.
Uniqueness
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
101697-78-3 |
|---|---|
Formule moléculaire |
C16H21O4PRe |
Poids moléculaire |
494.52 g/mol |
InChI |
InChI=1S/C16H21O4P.Re/c1-13(2)10-21(12-20,11-14(3)4)16(9-19)15(5-7-17)6-8-18;/h5-6,13-15H,10-11H2,1-4H3; |
Clé InChI |
LMPQRYKXSDXRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=C=O)(CC(C)C)C(=C=O)C(C=C=O)C=C=O.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-(1,4,8-trioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B14079742.png)
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)


![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)

